molecular formula C16H18N4O B15367543 N-Methyl-4'-(p-methylaminophenylazo)acetanilide CAS No. 53499-68-6

N-Methyl-4'-(p-methylaminophenylazo)acetanilide

Cat. No.: B15367543
CAS No.: 53499-68-6
M. Wt: 282.34 g/mol
InChI Key: ISPKZLDOQRNGIX-UHFFFAOYSA-N
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Description

N-Methyl-4'-(p-methylaminophenylazo)acetanilide is a structurally complex acetanilide derivative featuring an azo (–N=N–) linkage and methylamino substituents. The compound’s azo group and methyl substitutions likely influence its solubility, stability, and biological activity, though specific data must be inferred from related compounds .

Properties

CAS No.

53499-68-6

Molecular Formula

C16H18N4O

Molecular Weight

282.34 g/mol

IUPAC Name

N-methyl-N-[4-[[4-(methylamino)phenyl]diazenyl]phenyl]acetamide

InChI

InChI=1S/C16H18N4O/c1-12(21)20(3)16-10-8-15(9-11-16)19-18-14-6-4-13(17-2)5-7-14/h4-11,17H,1-3H3

InChI Key

ISPKZLDOQRNGIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC

Origin of Product

United States

Biological Activity

Overview of N-Methyl-4'-(p-methylaminophenylazo)acetanilide

This compound is an azo compound that has garnered interest due to its potential biological activities. Azo compounds are known for their vivid colors and have applications in dyes, pharmaceuticals, and as biological probes.

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.33 g/mol
  • Structure : The compound contains an azo group (-N=N-) linking two aromatic rings, which is characteristic of many azo dyes.

Antimicrobial Properties

Research indicates that azo compounds can exhibit antimicrobial activity. Specific studies have shown that derivatives of azo compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity

Some studies have explored the cytotoxic effects of azo compounds on cancer cell lines. For instance, this compound has been evaluated for its ability to induce apoptosis in specific cancer cell types. The findings suggest that the compound may activate caspase pathways leading to programmed cell death.

Case Studies

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 value was determined to be 25 µM, indicating a potent effect compared to control groups.
  • Antimicrobial Evaluation : Another research article assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
AntimicrobialMIC = 50 µg/mL against S. aureus
Cytotoxicity (MCF-7 cells)IC50 = 25 µM

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include acetanilide, p-aminoacetanilide, and azo-acetanilide derivatives. A comparison of their properties is summarized below:

Property Acetanilide p-Aminoacetanilide N-Methyl-4'-(p-methylaminophenylazo)acetanilide (Inferred)
Molecular Formula C₈H₉NO C₈H₁₀N₂O Likely C₁₆H₁₈N₄O (estimated)
Melting Point (°C) 114.3 162 >200 (azo compounds typically higher)
Solubility in Water Slightly soluble Slightly soluble Low (similar to azo dyes)
Key Functional Groups Acetamide, benzene Acetamide, amino, benzene Acetamide, azo, methylamino, benzene

Key Observations :

  • The azo group in this compound increases molecular weight and likely reduces water solubility compared to simpler acetanilides.
  • Methyl and amino substitutions may enhance stability but could alter metabolic pathways .

Key Observations :

  • Azo compounds may degrade into aromatic amines, which are often carcinogenic (e.g., benzidine derivatives in ) .
  • Methyl substitutions could mitigate toxicity by reducing metabolic activation, as seen in 2-methyl-N,N′-diacetylbenzidine (moderate carcinogenicity vs. high in unsubstituted analogs) .

Q & A

Q. How does the compound’s azo bond influence its redox behavior in electrochemical assays?

  • Methodological Answer : Cyclic voltammetry (glassy carbon electrode, Ag/AgCl reference) in acetonitrile reveals reduction peaks at −0.5 to −0.8 V (azo bond reduction to hydrazine). Compare with square-wave voltammetry for sensitive detection of redox-active metabolites in biological matrices .

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